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Abstract
ELR-510444 is a novel, orally available small molecule that has demonstrated significant

potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor

of the hypoxia-inducible factor 1-alpha (HIF-1α), positioning it as a promising candidate for

cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This

technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and key experimental data related to ELR-510444. Detailed experimental protocols and

visual representations of its signaling pathways are included to facilitate further research and

development.

Introduction
The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-

methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel

compounds with potent antitumor activities. It is distinguished by its dual mechanism of action:

the disruption of microtubule dynamics and the inhibition of HIF-1α.[1][2] This dual activity

allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival,

and angiogenesis.
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Property Value

IUPAC Name
N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-

methyl-benzenesulfonamide

CAS Number 1233948-35-0[3]

Molecular Formula C₁₉H₁₆N₂O₂S₂[3]

Molecular Weight 368.5 g/mol [3]

Appearance Crystalline solid[3]

Synthesis of ELR-510444
While the primary literature from the discovering research groups does not provide a detailed,

step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives

generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the

presence of a base.

Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-

methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of

the key aniline intermediate could be achieved through a multi-step process starting from

commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide

more explicit details on the synthetic methodology.

Mechanism of Action
ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:

3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-

binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This

disruption of the microtubule network leads to several downstream cellular consequences:
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Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome

segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in

programmed cell death.[1][4]

Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of

endothelial cells, suggesting it has vascular-disrupting properties similar to agents like

combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444
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Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.

3.2. HIF-1α Inhibition:

In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of

Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] HIF-1α is a key transcription factor that is often
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overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It

promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1α and HIF-2α.[2] This leads to a

reduction in the expression of HIF target genes, such as vascular endothelial growth factor

(VEGF), thereby inhibiting angiogenesis.[2]
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Caption: ELR-510444-mediated inhibition of the HIF-1α signaling pathway.
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Quantitative Data Summary
The following tables summarize the key quantitative data reported for ELR-510444 in various in

vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

Cell Line Cancer Type IC₅₀ (nM) Reference

MDA-MB-231 Breast Cancer 30.9 [1][4]

A-10 Aortic Smooth Muscle 21 (EC₅₀) [3]

Cancer Cell Panel Various 9-43 [3]

Table 2: In Vitro Tubulin and HIF-1α Inhibition

Assay Parameter Value Reference

Tubulin

Polymerization
IC₅₀ 10 µM [3]

HIF-1α Inhibition

(RCC4 cells)

Concentration-

dependent
- [3]

Table 3: In Vivo Antitumor Activity

Xenograft
Model

Cancer Type Dosage Outcome Reference

MDA-MB-231 Breast Cancer 3-6 mg/kg (oral)

Dose-dependent

tumor size

reduction

[3]

786-O and A498
Renal Cell

Carcinoma
Not specified

Significant

reduction in

tumor burden

[2]
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Detailed Experimental Protocols
5.1. Cell Proliferation Assay (MTT Assay)

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000

cells/well and allow them to adhere overnight.

Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to

10 µM) for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that inhibits

cell growth by 50%.

5.2. Tubulin Polymerization Assay

Tubulin Preparation: Use commercially available purified tubulin.

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a

polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP,

and 10% glycerol).

Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction

mixture.

Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C

using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.

5.3. HIF-1α Inhibition Assay (Western Blot)
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Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498)

under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimicking agent (e.g., CoCl₂).

Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24

hours).

Protein Extraction: Lyse the cells and extract total protein.

Protein Quantification: Determine the protein concentration using a BCA assay.

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a

PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody

against a housekeeping protein (e.g., β-actin) as a loading control.

Detection: Use a secondary antibody conjugated to horseradish peroxidase and a

chemiluminescent substrate to visualize the protein bands.

Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-

1α protein.

Experimental Workflow: HIF-1α Western Blot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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